molecular formula C17H20FN5O2 B2794194 3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole CAS No. 2380173-08-8

3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B2794194
CAS No.: 2380173-08-8
M. Wt: 345.378
InChI Key: RKNQVMIFLHVHEV-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrimidine ring, a piperazine ring, and a benzoxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It could be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine, piperazine, and benzoxazole derivatives. Examples include:

  • [4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone
  • [4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone

Uniqueness

What sets 3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole apart is its unique combination of functional groups and ring systems. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-11-14(18)16(20-10-19-11)22-6-8-23(9-7-22)17(24)15-12-4-2-3-5-13(12)21-25-15/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNQVMIFLHVHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=C4CCCCC4=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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